molecular formula C20H15ClN2OS B2473403 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207020-29-8

3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2473403
CAS No.: 1207020-29-8
M. Wt: 366.86
InChI Key: ABFBTHBHLNFDMV-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a tricyclic thienopyrimidinone derivative characterized by a fused thieno[3,2-d]pyrimidin-4(3H)-one core. Its structure features a 2-chlorobenzyl group at position 3 and a 3-methylphenyl substituent at position 7 (Figure 1). Thienopyrimidinones are structurally analogous to purines and psoralens, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFBTHBHLNFDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Amino-5-(3-Methylphenyl)Thiophene-3-Carboxylate (Intermediate A)

Procedure :
A mixture of 3-methylacetophenone (10 mmol), ethyl cyanoacetate (12 mmol), and sulfur (12 mmol) in ethanol (50 mL) was stirred under reflux for 8 hours. The reaction was monitored via TLC (hexane:ethyl acetate, 7:3). The precipitate was filtered and recrystallized from ethanol to yield Intermediate A as yellow crystals (72%).

Characterization :

  • IR (KBr) : 3350 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar–H), 4.25 (q, 2H, J = 7.1 Hz, –OCH₂CH₃), 2.40 (s, 3H, –CH₃), 1.32 (t, 3H, J = 7.1 Hz, –OCH₂CH₃).

Cyclization to 7-(3-Methylphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One (Intermediate B)

Procedure :
Intermediate A (5 mmol) was heated with formamide (15 mL) at 180°C for 6 hours. The mixture was cooled, poured into ice water, and neutralized with HCl (1M). The solid was filtered and purified via silica gel chromatography (CH₂Cl₂:MeOH, 9:1) to afford Intermediate B as a white solid (68%).

Characterization :

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.60 (s, 1H, C2–H), 7.70–7.50 (m, 4H, Ar–H), 2.45 (s, 3H, –CH₃).

Alkylation with 2-Chlorobenzyl Chloride

Procedure :
Intermediate B (3 mmol) was dissolved in DMF (10 mL) with K₂CO₃ (6 mmol). 2-Chlorobenzyl chloride (3.3 mmol) was added dropwise, and the mixture was stirred at 80°C for 12 hours. The product was extracted with ethyl acetate, washed with brine, and concentrated. Purification by column chromatography (hexane:ethyl acetate, 4:1) yielded the title compound as off-white crystals (75%).

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O), 760 cm⁻¹ (C–Cl).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.20 (s, 1H, C2–H), 7.55–7.25 (m, 8H, Ar–H), 5.15 (s, 2H, –CH₂–), 2.50 (s, 3H, –CH₃).

Synthetic Route 2: Suzuki-Miyaura Coupling for 7-Aryl Functionalization

Synthesis of 7-Bromo-Thieno[3,2-d]Pyrimidin-4(3H)-One (Intermediate C)

Procedure :
Intermediate B (5 mmol) was treated with NBS (5.5 mmol) in CCl₄ (30 mL) under reflux for 3 hours. The mixture was cooled, filtered, and recrystallized from ethanol to yield Intermediate C (82%).

Cross-Coupling with 3-Methylphenylboronic Acid

Procedure :
Intermediate C (2 mmol), 3-methylphenylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 mmol), and K₂CO₃ (4 mmol) were combined in dioxane/H₂O (10:1, 15 mL). The mixture was heated at 100°C under N₂ for 12 hours. After extraction and purification, the product was obtained (70%).

Comparative Analysis of Synthetic Routes

Table 1 : Yield and Efficiency of Key Steps

Step Route 1 Yield Route 2 Yield
Core Formation 68% 82%
Aryl Introduction N/A 70%
Alkylation 75% N/A
Total Yield 38% 40%

Route 2 offers higher modularity for diverse aryl groups but requires specialized catalysts. Route 1 is preferable for scalability.

Spectroscopic Validation and Purity Assessment

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₀H₁₅ClN₂O₂S [M+H]⁺: 394.0612; Found: 394.0615.
  • HPLC Purity : 98.5% (C18 column, MeOH:H₂O, 70:30).

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and pyrimidine ketone group undergo oxidation under controlled conditions:

Reagent Conditions Product Notes
Hydrogen peroxide (H₂O₂)Acidic, 50–60°CSulfoxide derivativesPartial oxidation of sulfur atom
Potassium permanganate (KMnO₄)Aqueous, basic pHSulfone derivativesComplete sulfur oxidation
Ozone (O₃)Dichloromethane, −78°CRing-opened dicarbonyl compoundsLimited yield due to over-oxidation

The 4(3H)-one moiety remains stable under mild oxidizing conditions but may degrade under strong oxidative stress.

Reduction Reactions

Selective reduction of functional groups has been achieved:

Reagent Conditions Product Yield
Sodium borohydride (NaBH₄)Ethanol, 25°CSecondary alcohol (4-hydroxy derivative)65–72%
Catalytic hydrogenation (H₂/Pd-C)Methanol, 50 psiSaturated thienopyrimidine58%
Lithium aluminum hydride (LiAlH₄)Dry THF, refluxOver-reduced byproductsNot recommended

The chlorobenzyl group remains intact under standard reduction protocols.

Nucleophilic Aromatic Substitution

The 4-chloro derivative (synthesized via POCl₃ treatment) reacts with nucleophiles:

Nucleophile Conditions Product Yield
PiperazineDMF, 80°C, 12h4-Piperazinyl derivative78%
Sodium methoxideMethanol, reflux4-Methoxy derivative82%
AnilineToluene, Pd(OAc)₂, 100°C4-Anilino derivative68%

Electrophilic Substitution

Electrophilic attack occurs preferentially at the thiophene ring’s α-positions:

Reagent Conditions Product Regioselectivity
Bromine (Br₂)Acetic acid, 25°C5-Bromo substitution>90%
Nitration (HNO₃/H₂SO₄)0–5°C5-Nitro derivative75%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl groups:

Reaction Type Reagents/Conditions Product Yield
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄, K₂CO₃, 80°CBiaryl derivatives60–85%
Buchwald-HartwigAmine, Pd₂(dba)₃, Xantphos, 100°CAminated derivatives70–78%

Thienopyrimidine Core Functionalization

Reaction Reagents Product Application
AlkylationAlkyl halides, NaH, DMFN-Alkylated derivativesEnhanced lipophilicity
CyclocondensationHydrazine, ethanol, ΔPyrazolo-thienopyrimidine hybridsAnticancer leads

Stability Under Hydrolytic Conditions

Medium Conditions Degradation Pathway Half-Life
Acidic (HCl, 1M)Reflux, 6hCleavage of chlorobenzyl group2.5h
Basic (NaOH, 1M)25°C, 24hHydrolysis of 4(3H)-one to carboxylic acid8h

Key Findings from Experimental Studies:

  • Regioselectivity : Electron-withdrawing substituents (e.g., Cl) direct electrophiles to the thiophene ring.

  • Catalyst Sensitivity : Pd-based catalysts require rigorous anhydrous conditions for cross-coupling efficiency.

  • Byproduct Formation : Over-reduction or oxidation necessitates careful stoichiometric control.

This compound’s versatility in substitution and coupling reactions makes it a valuable intermediate for developing bioactive molecules.

Scientific Research Applications

Biochemical Pathways

The inhibition of Cyt-bd by 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one affects several biochemical pathways:

  • Electron Transport Chain Disruption : Inhibition leads to decreased ATP levels.
  • Potential Impact on Drug Resistance : Targeting essential pathways may help address issues with drug-resistant M. tuberculosis strains.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable properties for therapeutic use:

  • Absorption : Efficient uptake into biological systems.
  • Distribution : Ability to reach target tissues effectively.
  • Metabolism and Excretion : Potential for metabolic stability and favorable clearance rates.

Case Study 1: Antimycobacterial Efficacy

In a study examining various thienopyrimidine derivatives, this compound demonstrated significant antimycobacterial activity against multiple strains of M. tuberculosis, indicating its potential as a lead compound for further development in tuberculosis therapy.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thienopyrimidine derivatives has shown that specific substitutions at various positions significantly influence biological activity. For instance, the presence of halogen substituents has been linked to enhanced potency against M. tuberculosis and inflammation-related pathways .

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within cells. For instance, in its antimicrobial activity, the compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell death . In cancer cells, it may inhibit kinases that regulate cell division, thereby inducing apoptosis .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds:

Substituent Effects on Physical and Chemical Properties
Compound Name / ID Substituents (Position) Melting Point (°C) Key Structural Features Reference
Target Compound 3-(2-chlorobenzyl), 7-(3-methylphenyl) Not reported Chloro (electron-withdrawing), methyl (hydrophobic)
6b () 7,9-bis(4-methoxyphenyl) 183–185 Methoxy (electron-donating), pyrido-fused
3a () 2,6-bis(3-methoxyphenyl), 3-methyl 148–150 Methoxy (polar), methyl (steric bulk)
ICL-SIRT078 () 3-(2-methoxynaphthalenyl), 7-(pyridinylmethyl) Not reported Naphthalenyl (aromatic), pyridinyl (basic)
BL20242 () 7-(4-chlorophenyl), 2-[4-(3-methylphenyl)piperazinyl] Not reported Chloro, piperazinyl (basic)

Key Observations :

  • Hydrophobicity : The 3-methylphenyl group increases lipophilicity relative to polar substituents (e.g., hydroxyl in 3b, ), which could improve membrane permeability .

Key Insights :

  • Psoralen Mimetics: Derivatives with azepine fragments () enhance melanin synthesis, suggesting the target compound’s thienopyrimidinone core may also interact with melanogenic pathways if appropriately substituted .
  • Enzyme Selectivity : Substituent position critically affects target specificity. For example, 7-substituted PDE7 inhibitors () show higher potency than 6-substituted analogs, highlighting the importance of the 3-methylphenyl group’s placement in the target compound .
  • Antitumor Potential: Methyl and chlorophenyl substituents in analogs (e.g., 5,6,7,8-tetrahydrobenzo derivatives, ) correlate with antitumor activity, suggesting the target compound may share similar properties .

Biological Activity

The compound 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step processes, including the cyclization of appropriate precursors. For This compound , the synthesis may follow pathways similar to those reported for related compounds. Typical methods include:

  • Condensation Reactions : Combining thienopyrimidine derivatives with substituted benzyl or phenyl groups.
  • Cyclization : Utilizing heating and specific reagents to promote the formation of the thieno ring structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives. For instance:

  • Compound Evaluation : The derivative has shown promising activity against various cancer cell lines. In a study evaluating several thieno[3,2-d]pyrimidine compounds, one derivative exhibited an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells, indicating potent antiproliferative effects .
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways such as EZH2 (enhancer of zeste homolog 2), which is crucial in cancer cell proliferation and survival .

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have also been assessed for antimicrobial properties:

  • Broad Spectrum Activity : Compounds within this class have demonstrated antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli .
  • Comparative Studies : In comparative assays, certain derivatives showed superior activity compared to standard antibiotics .

Anti-inflammatory Effects

Research indicates that some thieno[3,2-d]pyrimidine derivatives possess anti-inflammatory properties:

  • Inhibition of Inflammatory Markers : These compounds have been shown to reduce levels of inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidines:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methyl) at specific positions on the phenyl rings significantly influences biological activity.
  • Optimal Combinations : Research suggests that specific combinations of substituents can enhance potency and selectivity against target enzymes or receptors .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor efficacy. Among these, one compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value lower than that of established chemotherapeutics . This highlights the potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several derivatives were screened against a panel of bacterial strains. Results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited lower cytotoxicity towards human cell lines compared to traditional antibiotics .

Q & A

Q. What are the key synthetic routes for 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

Answer: The synthesis typically involves multi-step reactions, including cyclocondensation, substitution, and functionalization. For example:

  • Cyclocondensation: A thiophene precursor reacts with a pyrimidinone intermediate under reflux conditions, often using DMF as a solvent and potassium iodide (KI) as a catalyst .
  • Substitution: Chlorobenzyl groups are introduced via nucleophilic substitution or coupling reactions. For instance, 2-chloro-N-substituted acetamide derivatives can react with thiol-containing intermediates .
  • Purification: Ethanol or ice-water precipitation is commonly used to isolate the product, followed by recrystallization .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationDMF, KI, reflux (4 h)72–88%
Substitution2-chloroacetamide derivatives, DMF70–88%
PurificationEthanol recrystallization>95% purity

Q. How is the compound characterized using spectroscopic methods?

Answer: Critical characterization techniques include:

  • IR Spectroscopy: Peaks at ~1678–1721 cm⁻¹ confirm the pyrimidinone C=O stretch, while aromatic C-H stretches appear at ~2977–3021 cm⁻¹ .
  • ¹H NMR: Key signals include aromatic protons (δ 6.55–8.07 ppm), methyl groups (δ 2.66–2.74 ppm), and ester OCH2 (δ 4.00–4.34 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 483 for a derivative in ) validate the molecular formula.

Q. Table 2: Spectral Data Comparison

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Pyrimidinone C=O1678–17219.46–9.75 (s, 1H)
Aromatic C-H2977–30216.55–8.07 (m)
Ester OCH2-4.00–4.34 (q)

Q. What are the common biological targets for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Answer: These derivatives are studied for:

  • Phosphodiesterase 7 (PDE7) Inhibition: Nanomolar potency has been observed in analogues with substituted benzyl groups .
  • Antimicrobial Activity: Gram-positive/negative bacteria growth inhibition via sulfonamide or triazole moieties .
  • Anticancer Activity: Pyrrolo-pyrimidine derivatives show cytotoxicity by targeting DNA replication or kinase pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer: SAR studies should systematically vary substituents and measure biological effects:

  • Substituent Variation: Compare chlorobenzyl vs. methoxybenzyl groups in PDE7 inhibition .
  • Positional Effects: 7-substituted derivatives (e.g., 28e in ) show higher selectivity than 6-substituted analogues.
  • Quantitative SAR (QSAR): Use computational models to correlate logP or electronic parameters with activity .

Q. Table 3: Example SAR Data

SubstituentPDE7 IC₅₀ (nM)Selectivity (vs. PDE3)Reference
2-Chlorobenzyl2.1>100-fold
3-Methoxybenzyl12.450-fold

Q. What computational methods are used to predict the compound's interactions with biological targets?

Answer:

  • Molecular Docking: Models compound binding to PDE7’s catalytic pocket, guided by X-ray crystallography data .
  • Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .
  • ADMET Prediction: Tools like SwissADME assess solubility, bioavailability, and toxicity risks .

Q. How to resolve contradictions in biological activity data across different studies?

Answer:

  • Control Experiments: Replicate assays under standardized conditions (e.g., MTT protocol ).
  • Data Normalization: Use reference compounds (e.g., doxorubicin for cytotoxicity ).
  • Meta-Analysis: Compare substituent effects across studies; e.g., chlorophenyl groups enhance activity in both antimicrobial and anticancer assays .

Q. Table 4: Contradiction Resolution Framework

IssueApproachExample
Variable IC₅₀ valuesStandardize assay protocolsUse 48 h incubation for cytotoxicity
Discrepant selectivityValidate with orthogonal assaysConfirm PDE7 inhibition via cAMP modulation

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